molecular formula C10H20N2O3 B3367732 (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1923165-22-3

(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3367732
CAS No.: 1923165-22-3
M. Wt: 216.28
InChI Key: IZVUMRPAZPCMTK-JGVFFNPUSA-N
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Description

(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using a biological catalyst, such as a recombinant keto reductase, in the presence of cofactors like NAD/NADH or NADP/NADPH and a hydrogen donor like isopropanol . The reaction is conducted in an aqueous buffer solution with a pH between 6.0 and 9.0 .

Industrial Production Methods

Industrial production of this compound often employs similar biocatalytic methods due to their high efficiency and selectivity. The use of recombinant enzymes allows for the production of the compound under mild conditions, avoiding the need for harsh chemicals and extreme temperatures .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.

    Reduction: Reduction reactions can further modify the compound, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to maintain the integrity of the compound’s stereochemistry.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives

Scientific Research Applications

Chemistry

In chemistry, (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme catalysis and as a substrate for various biochemical reactions. Its chiral nature allows for the investigation of stereospecific interactions in biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its high selectivity and efficiency in biocatalytic processes make it a valuable component in green chemistry initiatives .

Mechanism of Action

The mechanism of action of (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. By interacting with these targets, it can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral piperidine derivatives, such as (3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid tert-butyl ester and other amino alcohols with different substituents .

Uniqueness

What sets (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester apart is its specific stereochemistry, which imparts unique properties and reactivity. This makes it particularly valuable in applications requiring high enantioselectivity and specificity.

Properties

IUPAC Name

tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVUMRPAZPCMTK-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932513-59-1
Record name (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
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(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
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(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
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(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
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(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

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